molecular formula C12H12O4 B11882729 4-Acetyl-6-oxatricyclo(6.2.1.0(2,7))undec-9-ene-3,5-dione CAS No. 6283-52-9

4-Acetyl-6-oxatricyclo(6.2.1.0(2,7))undec-9-ene-3,5-dione

Cat. No.: B11882729
CAS No.: 6283-52-9
M. Wt: 220.22 g/mol
InChI Key: DUAALEOQNKETTM-UHFFFAOYSA-N
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Description

“3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” is a complex organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.

Industry

Industrially, this compound might be used in the synthesis of dyes, pigments, or other materials where chromene structures are beneficial.

Mechanism of Action

The mechanism of action for “3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4H-chromene-4-one
  • 2H-chromene-2,4(3H)-dione
  • 5,8-dihydro-2H-chromene-2,4(3H)-dione

Uniqueness

“3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” is unique due to its specific acetyl and methanochromene structure, which may confer distinct chemical and biological properties compared to other chromene derivatives.

Properties

CAS No.

6283-52-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

5-acetyl-3-oxatricyclo[6.2.1.02,7]undec-9-ene-4,6-dione

InChI

InChI=1S/C12H12O4/c1-5(13)8-10(14)9-6-2-3-7(4-6)11(9)16-12(8)15/h2-3,6-9,11H,4H2,1H3

InChI Key

DUAALEOQNKETTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C2C3CC(C2OC1=O)C=C3

Origin of Product

United States

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